![molecular formula C15H18N2O3 B2731062 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1002651-64-0](/img/structure/B2731062.png)
1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1002651-64-0 . It has a molecular weight of 274.32 . The IUPAC name for this compound is 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O3/c1-15(2,3)11-4-6-12(7-5-11)20-10-17-9-8-13(16-17)14(18)19/h4-9H,10H2,1-3H3,(H,18,19) . This indicates that the compound contains 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Use in Drug Development for Parkinson’s Disease
This compound has been studied as a potential dual-target ligand for the treatment of Parkinson’s disease (PD). The concept is to combine the inhibition of monoamine oxidase B (MAO B) with antagonism of the histamine H3 receptor (H3R), which could have positive effects on dopamine regulation . A series of twenty-seven 4-tert-butylphenoxyalkoxyamines were designed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), which includes the compound . Most of these compounds showed good affinities for the human H3R and some showed potent inhibitory activity for human MAO B .
Precursor for Biologically Active Natural Products
The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which has a similar structure to the compound , has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . While this is not a direct application of the compound you asked about, it does suggest potential uses in the synthesis of other biologically active compounds.
Safety and Hazards
properties
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)11-4-6-12(7-5-11)20-10-17-9-8-13(16-17)14(18)19/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWGNROJZACTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
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